molecular formula C7H4FNO3 B111101 3-Fluoro-5-nitrobenzaldehyde CAS No. 108159-96-2

3-Fluoro-5-nitrobenzaldehyde

Cat. No.: B111101
CAS No.: 108159-96-2
M. Wt: 169.11 g/mol
InChI Key: BNZAUKCPEARMKF-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrobenzaldehyde typically involves the nitration of 3-fluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through the reaction of halogeno-nitro-benzaldehydes with an alkali metal fluoride in a substantially anhydrous inert aprotic solvent. The reaction is typically conducted at temperatures ranging from 50°C to 250°C .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed:

    Reduction: 3-Fluoro-5-nitroaniline

    Substitution: Various substituted benzaldehydes

    Oxidation: 3-Fluoro-5-nitrobenzoic acid

Scientific Research Applications

3-Fluoro-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of new drugs with antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form Schiff bases with primary amines, which can further participate in various biochemical reactions .

Comparison with Similar Compounds

  • 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde
  • 3-Fluoro-4-nitrobenzaldehyde
  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde

Comparison: 3-Fluoro-5-nitrobenzaldehyde is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which imparts distinct chemical propertiesFor example, 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde has an additional hydroxyl group, which can participate in hydrogen bonding and affect its solubility and reactivity .

Properties

IUPAC Name

3-fluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZAUKCPEARMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545670
Record name 3-Fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108159-96-2
Record name 3-Fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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